molecular formula C16H17NO5 B10907041 Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate

Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate

Cat. No.: B10907041
M. Wt: 303.31 g/mol
InChI Key: XCMCQTWJJCRMCW-UHFFFAOYSA-N
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Description

Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate typically involves multicomponent reactions (MCRs) that are efficient and operationally simple. One such method involves the reaction of diketene, ninhydrin (indane-1,2,3-trione), and a primary amine . The reaction conditions are mild and do not require a catalyst, making the process straightforward and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and hydroxyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce secondary alcohols.

Scientific Research Applications

Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in binding to enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate is unique due to its specific ester group (propyl) and the arrangement of hydroxyl and carbonyl groups. This unique structure contributes to its distinct reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1H-indeno[1,2-b]pyrrole-3-carboxylate

InChI

InChI=1S/C16H17NO5/c1-3-8-22-14(19)12-9(2)17-16(21)11-7-5-4-6-10(11)13(18)15(12,16)20/h4-7,17,20-21H,3,8H2,1-2H3

InChI Key

XCMCQTWJJCRMCW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2(C1(C(=O)C3=CC=CC=C32)O)O)C

Origin of Product

United States

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